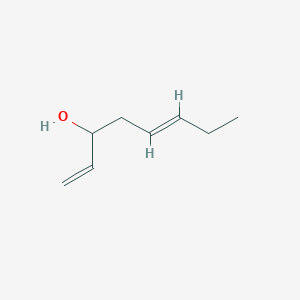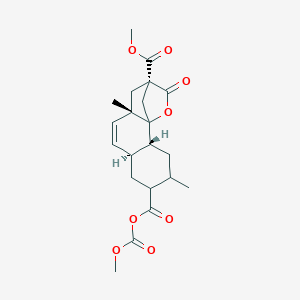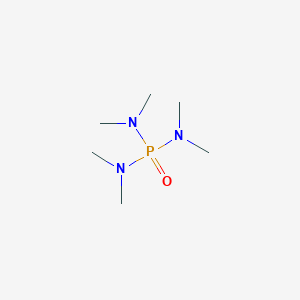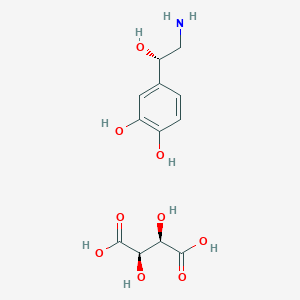
3-Bromo-5-chloro-2-hydroxypyridine
Descripción general
Descripción
3-Bromo-5-chloro-2-hydroxypyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of multiple halogens and a hydroxyl group in the molecule suggests that it could be a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through various methods. For instance, the chemoselective functionalization of halopyridines has been demonstrated, where catalytic amination conditions lead to selective substitution at specific positions on the pyridine ring . Additionally, halogen dance reactions have been utilized to create halogen-rich intermediates, which can then be further functionalized to produce a variety of substituted pyridines . These methods highlight the synthetic versatility of halogenated pyridines, which could be applied to the synthesis of 3-Bromo-5-chloro-2-hydroxypyridine.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is crucial for their reactivity. For example, the crystal structure of 2-bromo-4-hydroxypyridine has been reported, showing hydrogen and halogen bonding interactions that stabilize the molecular structure10. These interactions are significant as they can influence the reactivity and the outcome of chemical reactions involving these compounds.
Chemical Reactions Analysis
Halogenated pyridines undergo various chemical reactions, which can be influenced by the nature and position of the substituents. For example, the reactivity of bromo-derivatives of ethoxypyridine in hydrochloric acid has been studied, showing that the bromine atom can be replaced or the ethoxy group substituted by a hydroxyl group . Similarly, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, which could provide insights into the chemical behavior of 3-Bromo-5-chloro-2-hydroxypyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of halogens and hydroxyl groups can affect properties such as solubility, boiling point, and reactivity. For instance, the immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker has been used to create a scaffold for the synthesis of pyridine-based derivatives, demonstrating the compound's utility in solid-phase synthesis .
Aplicaciones Científicas De Investigación
- Scientific Field : Computational Chemistry
- Application Summary : The compound “3-Bromo-5-chloro-2-hydroxypyridine” has been studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular structures of the compound have been optimized and the Molecular Electrostatic Potential (MEP) was computed .
- Methods of Application : The DFT and HF methods were used in a theoretical investigation of the molecules. The B3LYP/6-311++G (d,p) level of theory was used to compute the MEP .
- Results : The study provided insights into the molecular structure, spectral analysis, and physicochemical properties of the compound .
Safety And Hazards
3-Bromo-5-chloro-2-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVJZRBMDESEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369420 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-hydroxypyridine | |
CAS RN |
137628-16-1 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

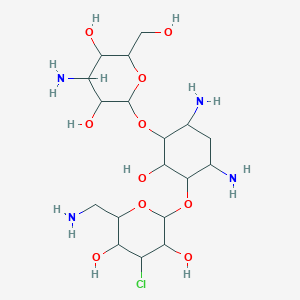
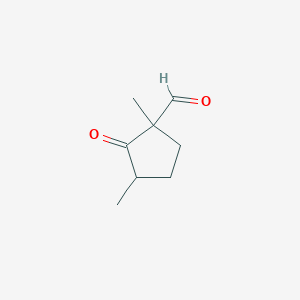
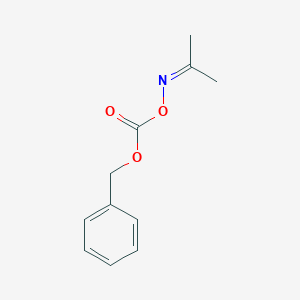
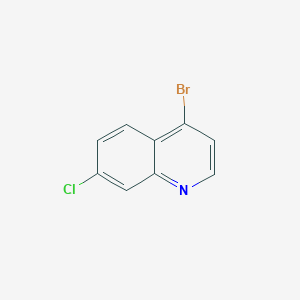
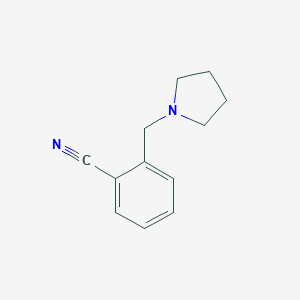
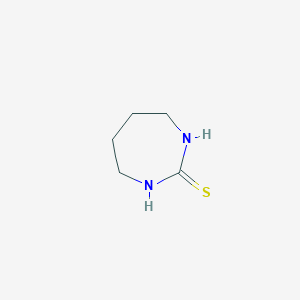
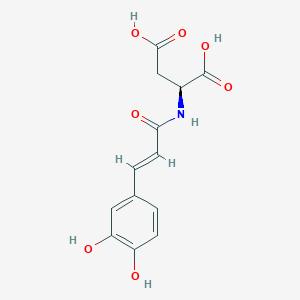
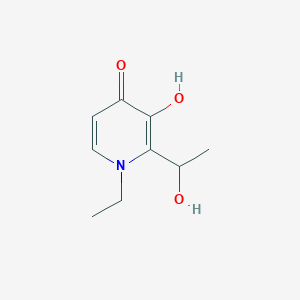
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)

